1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene
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Overview
Description
1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4ClF3O and a molecular weight of 196.55 g/mol . This compound is characterized by the presence of chlorine, fluorine, and fluoromethoxy groups attached to a benzene ring, making it a unique and versatile chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene typically involves the introduction of the chlorine, fluorine, and fluoromethoxy groups onto the benzene ring through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methoxyfluorinating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reagents are introduced in a controlled manner to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove certain functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium fluoride can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The presence of chlorine, fluorine, and fluoromethoxy groups allows it to participate in various chemical reactions, influencing the pathways and processes in which it is involved. These interactions can affect the reactivity and stability of the compound, making it useful in different applications .
Comparison with Similar Compounds
- 1-Chloro-2,6-difluoro-4-methoxybenzene
- 1-Chloro-2,6-difluoro-4-(trifluoromethoxy)benzene
- 1-Chloro-2,6-difluoro-4-(difluoromethoxy)benzene
Uniqueness: 1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene is unique due to the specific arrangement of chlorine, fluorine, and fluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be able to achieve .
Properties
Molecular Formula |
C7H4ClF3O |
---|---|
Molecular Weight |
196.55 g/mol |
IUPAC Name |
2-chloro-1,3-difluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4ClF3O/c8-7-5(10)1-4(12-3-9)2-6(7)11/h1-2H,3H2 |
InChI Key |
LLYNCPCZSFVHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)OCF |
Origin of Product |
United States |
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